![molecular formula C15H15BrN4O2 B2618585 N-(2-溴苯基)-6-吗啉并嘧啶-4-甲酰胺 CAS No. 1901059-52-6](/img/structure/B2618585.png)
N-(2-溴苯基)-6-吗啉并嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase (PTK) 5 (BMX) and 6 (TEC). It was first discovered by Bristol-Myers Squibb and is currently being studied for its potential therapeutic applications in cancer and inflammatory diseases.
科学研究应用
酪氨酸激酶抑制剂
与 "N-(2-溴苯基)-6-吗啉并嘧啶-4-甲酰胺" 具有相似结构基序的吡啶并[3,4-d]嘧啶类似物的研究表明,它们作为酪氨酸激酶活性的有效抑制剂。这些化合物已被证明可以抑制表皮生长因子受体 (EGFR) 和 erbB 家族的其他成员,突出了它们在癌症研究和治疗中的潜力 (Rewcastle 等,1998)。
抗菌和抗真菌活性
嘧啶的衍生物已被合成和表征,证明了对一系列细菌和真菌的显着抗菌活性。这表明 "N-(2-溴苯基)-6-吗啉并嘧啶-4-甲酰胺" 可以探索其潜在的抗菌特性 (Devarasetty 等,2019)。
合成方法
在由氨基醇合成吗啉时,使用磺酰胺作为胺保护基团证明了吗啉衍生物在制备复杂有机分子中的合成多功能性和应用。这一相关性强调了开发涉及 "N-(2-溴苯基)-6-吗啉并嘧啶-4-甲酰胺" 的新型合成路线的潜力 (Fritz 等,2011)。
镇痛活性
嘧啶衍生物,尤其是那些含有吗啉基团的衍生物,已被探索其镇痛特性。这表明 "N-(2-溴苯基)-6-吗啉并嘧啶-4-甲酰胺" 在开发新的疼痛管理解决方案中具有潜在的研究应用 (Chaudhary 等,2012)。
抑制二氢乳清酸脱氢酶
已证明具有嘧啶核心结构的化合物可以抑制二氢乳清酸脱氢酶,这是一种对嘧啶从头合成至关重要的酶。这表明在免疫抑制治疗和自身免疫性疾病的治疗中具有潜在应用 (Knecht & Löffler,1998)。
作用机制
Mode of Action
The mode of action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide involves a palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
The biochemical pathways affected by N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide are related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is the formation of an array of oxindoles with excellent ee values . This indicates that the compound may have a significant impact at the molecular and cellular level.
属性
IUPAC Name |
N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQLKFBYKFJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。